![molecular formula C33H40N2O6 B613402 Fmoc-Orn(Ivdde)-OH CAS No. 1198321-33-3](/img/structure/B613402.png)
Fmoc-Orn(Ivdde)-OH
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Overview
Description
Fmoc-Orn(Ivdde)-OH, also known as N-Fmoc-N’-[2-(2,2-dimethoxyethyl)-1,3-dioxolane-4-yl]-L-ornithine, is an organic compound used in the synthesis of peptides and proteins. It is a derivative of Ornithine, a natural amino acid, and is widely used in peptide synthesis due to its high selectivity and efficiency. Fmoc-Orn(Ivdde)-OH is a valuable tool for researchers, as it can be used to synthesize a wide variety of peptides and proteins, including peptide hormones, peptide antibiotics, and peptide enzymes.
Scientific Research Applications
Synthesis and Gelation Capability
Fmoc protected amino acids, such as Fmoc-Orn(Ivdde)-OH, can be used in the synthesis of mono-substituted cyclo(L-Lys-L-Lys)s . These compounds can form stable thermo-reversible organogels in various solvents, with the minimum gelation concentration (MGC) in a range of 1%―4% (mass fraction) .
Self-Assembly into Nanostructures
These gelators self-assemble into 3D nanofiber, nanoribbon, or nanotube network structures . This self-assembly is facilitated by the presence of Fmoc protected amino acids .
Solid Phase Peptide Synthesis (SPPS)
Fmoc protected amino acids are widely used in Solid Phase Peptide Synthesis (SPPS) . This method is particularly useful when larger amounts of peptides are needed for studies such as biological tests, NMR structural research, or interaction studies between peptides with other molecules .
Development of New Drugs
Peptides, which can be synthesized using Fmoc protected amino acids, are becoming increasingly important in the development of new drugs . They have several biological activities such as antimicrobial, antithrombotic, opioid, and antioxidant .
Materials Science
Peptides are also becoming increasingly important in materials science due to their self-assembling properties . The self-assembly of Fmoc protected amino acids into various structures can serve as excellent bio-organic scaffolds for diverse applications .
Mechanism of Action
Target of Action
Fmoc-Orn(Ivdde)-OH is a modified amino acid, and its primary targets are the biological systems where it can participate in the formation of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a crucial component in peptide synthesis .
Mode of Action
The Fmoc group in Fmoc-Orn(Ivdde)-OH acts as a temporary protecting group for the N-terminus during peptide synthesis . It is cleaved by secondary amines such as piperidine, allowing the peptide chain to be assembled step by step . The Fmoc moiety’s hydrophobicity and aromaticity promote the association of building blocks, contributing to the self-assembly of Fmoc-modified amino acids and short peptides .
Biochemical Pathways
Fmoc-Orn(Ivdde)-OH, like other Fmoc-modified amino acids and short peptides, can self-assemble due to the hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . This self-assembly is a key biochemical pathway that results in unique and tunable morphologies of different functionalities .
Result of Action
The result of Fmoc-Orn(Ivdde)-OH’s action is the formation of peptides with specific sequences and structures. These peptides can have various biological activities, making them important in the environment in which they operate . The self-assembled structures formed by Fmoc-modified amino acids and short peptides can have various applications, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Action Environment
The action of Fmoc-Orn(Ivdde)-OH can be influenced by various environmental factors. For instance, the efficiency of the peptide synthesis process can be affected by the pH, temperature, and the presence of other chemicals . Furthermore, the self-assembly of Fmoc-modified amino acids and short peptides can be influenced by factors such as peptide sequences and the presence of substantial aromatic moieties in their side-chains .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,36H,9,14-19H2,1-4H3,(H,35,40)(H,38,39)/t26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZWSEOHAQFMBS-SANMLTNESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Orn(Ivdde)-OH |
Q & A
Q1: What is the significance of protecting the end amido group in Fmoc-Orn(Ivdde)-OH?
A1: Protecting the end amido group of amino acids like ornithine (Orn) with a protecting group like Ivdde is crucial during peptide synthesis. [] This protection prevents unwanted side reactions and ensures that the amino acid couples specifically at the desired site on the growing peptide chain.
Q2: What spectroscopic techniques were used to confirm the structure of Fmoc-Orn(Ivdde)-OH?
A2: The abstract mentions the use of four spectroscopic techniques for structural confirmation: []
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